4-Formyl-3-nitrobenzonitrile
Overview
Description
4-Formyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H4N2O3 It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-formylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-3-nitrobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 4-Carboxy-3-nitrobenzonitrile.
Scientific Research Applications
4-Formyl-3-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-3-nitrobenzonitrile depends on its chemical structure and the specific reactions it undergoes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects . The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
4-Formylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the formyl group, limiting its applications in nucleophilic addition reactions.
4-Nitrobenzonitrile: Lacks both the formyl and nitrile groups, making it less versatile in synthetic applications.
Uniqueness: 4-Formyl-3-nitrobenzonitrile is unique due to the presence of both the formyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
4-formyl-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKVNTDAQHBEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531098 | |
Record name | 4-Formyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90178-78-2 | |
Record name | 4-Formyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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